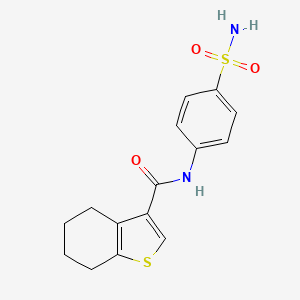
N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of sulfonamides, which are a significant class of compounds in the pharmaceutical industry. They are known for their antibacterial and enzyme inhibitor properties .
Synthesis Analysis
A general method for synthesizing similar compounds involves the acylation of 4-aminosulfanilamide with various acyl chlorides under mild conditions . Another method involves the coupling reactions of 4-amino-N-(4-sulfamoylphenyl)benzamide with cyclic-1,3-diketones .Molecular Structure Analysis
The molecular structure of similar compounds is usually confirmed using spectroscopic methods .Chemical Reactions Analysis
The progress of reactions for similar compounds is often monitored by thin layer chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are usually determined using various spectroscopic techniques .Scientific Research Applications
Antimalarial Applications
Benzothiophene carboxamide derivatives, including structures similar to N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been synthesized and identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase (PfENR), a critical enzyme in the fatty acid synthesis pathway of the malaria parasite. These compounds exhibit strong inhibitory activity, suggesting their potential for the development of new antimalarial drugs (Banerjee et al., 2011).
Carbonic Anhydrase Inhibition
Several aromatic sulfonamide compounds, including ones structurally related to N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been tested as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds exhibit nanomolar inhibitory concentrations against CA isoenzymes, demonstrating their potential for therapeutic applications in conditions where CA activity modulation is beneficial (Supuran et al., 2013).
Cannabinoid Receptor Agonism
Research into sulfamoyl benzamides has led to the discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists. These compounds display significant activity in models of pain, indicating their potential as therapeutic agents for pain management (Worm et al., 2009).
Anticancer Activities
New acridine and bis acridine sulfonamides synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms, particularly hCA II and VII, which are of interest in cancer research due to their roles in tumor physiology (Ulus et al., 2013).
Antibacterial and Antifungal Activities
Compounds derived from benzothiophene carboxamide have demonstrated antibacterial and antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents (Vasu et al., 2005).
Mechanism of Action
Target of Action
N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has been studied for its potential biological activitiesSimilar compounds, such as n-(4-sulfamoylphenyl)-1h-indazole-3-carboxamide, have been found to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds that target cdk2, like n-(4-sulfamoylphenyl)-1h-indazole-3-carboxamide, can affect cell cycle regulation .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Compounds that inhibit cdk2 can potentially affect cell cycle regulation, leading to changes in cell proliferation .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
Future Directions
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c16-22(19,20)11-7-5-10(6-8-11)17-15(18)13-9-21-14-4-2-1-3-12(13)14/h5-9H,1-4H2,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGAYYGJZXNFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2611057.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)
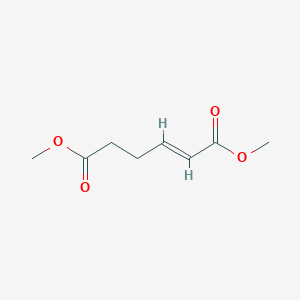


![N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2611064.png)
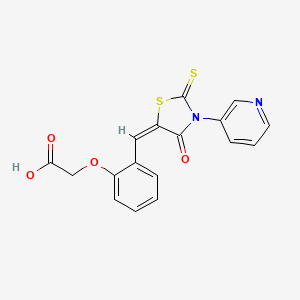

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2611069.png)
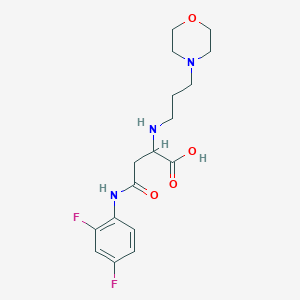
![4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2611073.png)
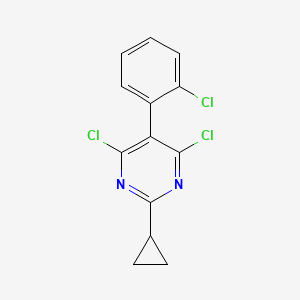
![5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2611077.png)
![1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2611078.png)